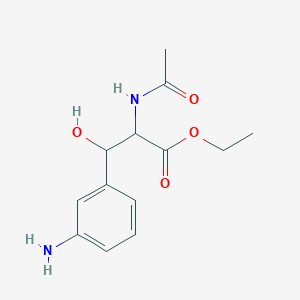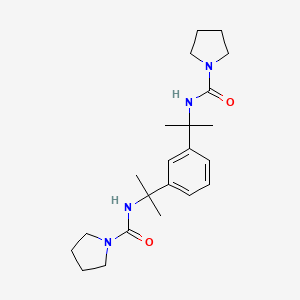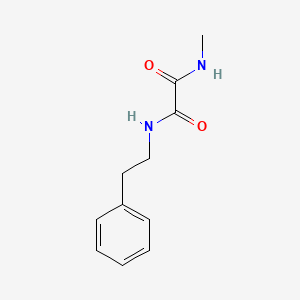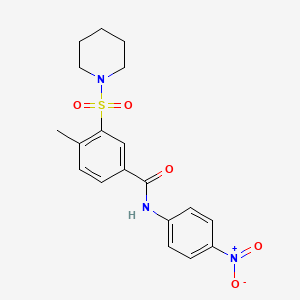
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as MNX, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MNX has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to metal ions, which may explain its use as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to bind to metal ions, which may have implications for its use as a fluorescent probe for metal ion detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its potential use as a fluorescent probe for metal ion detection, which could have applications in environmental monitoring and biomedical imaging. Another advantage is its potential use in organic electronics due to its high photoluminescence quantum yield and high charge carrier mobility. One limitation of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
For research on 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one include investigating its potential as an anticancer agent, further studying its mechanism of action, and exploring its potential use in organic electronics. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one could also be studied for its potential use in other fields, such as catalysis and sensor applications. Further research could also be done to improve the synthesis of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one and to develop new methods for its synthesis.
Métodos De Síntesis
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been synthesized using different methods, including the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of ethanol and sodium hydroxide. Another method involves the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The yield of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one using these methods ranges from 70-92%.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use in organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Propiedades
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-7-2-4-11-17(14)20-22-19(21(23)24-20)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFGXCXVZUXGE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Methylphenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)


![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)



![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)